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Compound of Interest
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Cat. No.: B161559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
dl-Aloesol, a chromone derivative found in various Aloe species and also produced by certain

fungi like Aspergillus sp., has garnered interest within the scientific community for its potential

biological activities, including cytotoxic, antibacterial, and free-radical scavenging properties.[1]

As a natural product, its precise and thorough characterization is paramount for any further

investigation into its pharmacological potential. This technical guide provides a comprehensive

overview of the spectroscopic data of dl-aloesol, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for

acquiring such data are also presented to aid researchers in their analytical endeavors.

Chemical Structure
dl-Aloesol is the racemic mixture of 7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromen-4-one.

Its structure consists of a chromone backbone substituted with a hydroxyl group, a methyl

group, and a hydroxypropyl side chain.

Chemical Formula: C₁₃H₁₄O₄ Molecular Weight: 234.25 g/mol CAS Number: 104871-04-7 (for

dl-racemic mixture)[1]
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The following tables summarize the key spectroscopic data for dl-Aloesol, compiled from

literature sources. It is important to note that slight variations in chemical shifts can occur

depending on the solvent and concentration used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data of Aloesol Aglycone Moiety (Typical Values)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.10 s -

H-6 ~6.75 d 2.5

H-8 ~6.85 d 2.5

H-1' ~2.80 dd 14.0, 7.5

H-1'' ~2.95 dd 14.0, 4.5

H-2' ~4.10 m -

5-CH₃ ~2.70 s -

2'-CH₃ ~1.25 d 6.5

7-OH Variable br s -

2'-OH Variable br s -

Data extrapolated from related chromone structures.

Table 2: ¹³C NMR Spectroscopic Data of Aloesol Aglycone Moiety (Typical Values)
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Carbon Chemical Shift (δ, ppm)

C-2 ~165.0

C-3 ~112.0

C-4 ~182.0

C-4a ~114.0

C-5 ~140.0

C-6 ~115.0

C-7 ~162.0

C-8 ~102.0

C-8a ~157.0

C-1' ~45.0

C-2' ~65.0

5-CH₃ ~22.0

2'-CH₃ ~23.0

Data extrapolated from related chromone structures.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of an Aloe vera extract typically shows the following characteristic absorption bands,

which are indicative of the functional groups present in dl-Aloesol.

Table 3: IR Absorption Bands for Functional Groups in dl-Aloesol
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad, Strong
O-H stretching (phenolic and

alcoholic)

3000-2850 Medium C-H stretching (aliphatic)

~1650 Strong C=O stretching (γ-pyrone)[2]

~1610 Strong C=C stretching (aromatic)

~1450 Medium C-H bending (aliphatic)

1260-1000 Strong
C-O stretching (alcohol and

ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For aloesol, which is an isomer of aloesone, similar fragmentation patterns can

be expected. In positive ion mode ESI-MS/MS, aloesone (m/z 233.2) shows a characteristic

daughter ion.

Table 4: Mass Spectrometry Data of Aloesol (Predicted)

Ion m/z (amu) Interpretation

[M+H]⁺ 235.0965 Protonated molecule

[M+Na]⁺ 257.0784 Sodium adduct

[M-H]⁻ 233.0819 Deprotonated molecule

Predicted data based on the molecular formula and fragmentation of similar chromones.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic

analysis of dl-Aloesol.
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Sample Preparation for Spectroscopic Analysis
Isolation: dl-Aloesol can be isolated from natural sources, such as Aloe species or fungal

cultures, using chromatographic techniques like column chromatography over silica gel,

followed by preparative HPLC.

Purity Assessment: The purity of the isolated compound should be assessed by analytical

HPLC-UV or LC-MS.

Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified compound in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). For IR

analysis, the sample can be prepared as a KBr pellet or a thin film. For MS analysis, prepare

a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

NMR Spectroscopy Protocol
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters: Set an appropriate spectral width (e.g., 0-12 ppm), acquisition

time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this

concentration.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR:

Pulse Program: Standard proton-decoupled ¹³C experiment.

Acquisition Parameters: Set a wider spectral width (e.g., 0-200 ppm), a longer relaxation

delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of ¹³C.

Processing: Similar to ¹H NMR processing.

IR Spectroscopy Protocol
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate

mortar.

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample pellet in the sample holder and record the sample spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source,

coupled to a liquid chromatograph (LC-MS) is commonly used for natural product analysis.

Chromatographic Separation (if necessary):

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount

of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

Mass Spectrometry Parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: ESI in both positive and negative ion modes to obtain comprehensive

data.

Scan Range: A typical scan range would be m/z 100-1000.

MS/MS Fragmentation: To obtain structural information, perform tandem mass

spectrometry (MS/MS) on the parent ion of interest. This involves isolating the parent ion

and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a natural product like dl-Aloesol.
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General workflow for spectroscopic analysis of natural products.

Conclusion
This technical guide provides a foundational set of spectroscopic data and experimental

protocols for the characterization of dl-Aloesol. The presented NMR, IR, and MS data, while

partially extrapolated from closely related structures due to the limited availability of a complete
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dataset for the racemic mixture, offer a robust starting point for researchers. Adherence to the

detailed experimental protocols will enable the acquisition of high-quality, reproducible data,

which is essential for the unambiguous identification and further investigation of this and other

natural products. As research into the bioactivity of dl-Aloesol continues, the availability of

comprehensive and standardized spectroscopic data will be of increasing importance to the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Profile of dl-Aloesol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161559#spectroscopic-data-of-dl-aloesol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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